(3s)-3-Fmoc-amino-1-diazo-2-butanone
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Overview
Description
(3s)-3-Fmoc-amino-1-diazo-2-butanone is a compound of interest in organic chemistry due to its unique structure and reactivity. The compound features a diazo group, which is known for its versatility in various chemical reactions, and an Fmoc-protected amino group, commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3s)-3-Fmoc-amino-1-diazo-2-butanone typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Fmoc Protection: The amino group is protected using Fmoc chloride in the presence of a base such as triethylamine.
Diazo Formation: The diazo group is introduced by treating the intermediate with a diazo transfer reagent like tosyl azide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3s)-3-Fmoc-amino-1-diazo-2-butanone undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form different products.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction typically produces primary amines.
Scientific Research Applications
(3s)-3-Fmoc-amino-1-diazo-2-butanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in drug discovery and development due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3s)-3-Fmoc-amino-1-diazo-2-butanone involves the reactivity of the diazo group. The diazo group can act as a source of nitrogen, participating in various chemical transformations. The Fmoc group serves as a protecting group, allowing selective reactions at the diazo site.
Comparison with Similar Compounds
Similar Compounds
(3s)-3-Fmoc-amino-1-diazo-2-propanone: Similar structure but with a different carbon chain length.
(3s)-3-Fmoc-amino-1-diazo-2-pentanone: Another analog with a longer carbon chain.
Uniqueness
(3s)-3-Fmoc-amino-1-diazo-2-butanone is unique due to its specific combination of the Fmoc-protected amino group and the diazo group, which provides a balance of stability and reactivity, making it suitable for various synthetic applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c22-23-12-20(25)19-10-5-11-24(19)21(26)27-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,12,18-19H,5,10-11,13H2/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVACDCSYKSLKI-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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